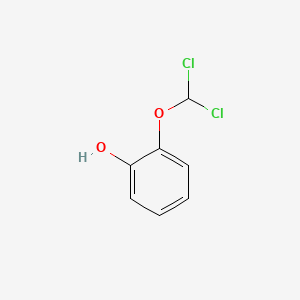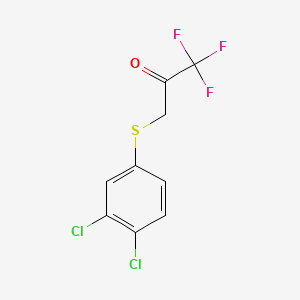![molecular formula C7H11ClHg B14359987 (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury CAS No. 91503-59-2](/img/structure/B14359987.png)
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[221]heptan-2-yl)(chloro)mercury is an organomercury compound that features a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury typically involves the reaction of bicyclo[2.2.1]heptane derivatives with mercuric chloride. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may involve the use of a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Material: Bicyclo[2.2.1]heptane derivative.
Reagent: Mercuric chloride (HgCl2).
Solvent: Tetrahydrofuran (THF).
Catalyst: Optional, depending on the specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound to other organomercury species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury involves its interaction with molecular targets such as thiol groups in proteins. The compound can bind to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved include the formation of mercury-thiol complexes, which can affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-yl derivatives: Compounds with similar bicyclic structures but different substituents.
Other organomercury compounds: Such as methylmercury and ethylmercury, which have different organic groups attached to the mercury atom.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury is unique due to its specific bicyclic structure and the presence of a chlorine atom. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
91503-59-2 |
|---|---|
Molekularformel |
C7H11ClHg |
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl(chloro)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
GJJSPNJEMQNIBQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC2CC1CC2[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)


![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)


dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)


![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)

